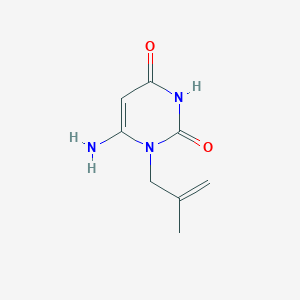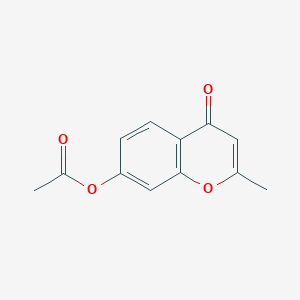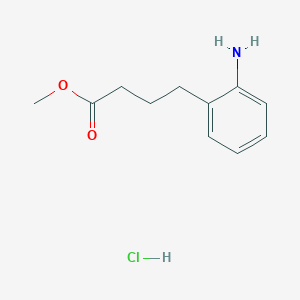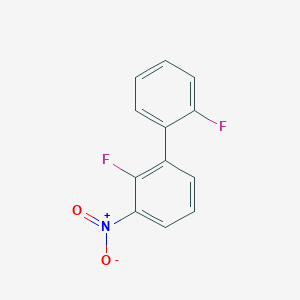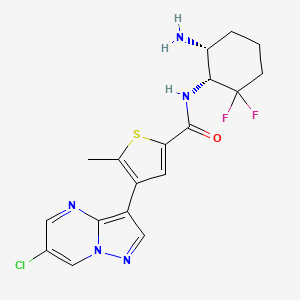
Mark-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MARK-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
MARK-IN-2 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered biological activity, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
MARK-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of microtubule affinity regulating kinase in various biochemical pathways
Biology: Employed in cell-based assays to investigate the effects of microtubule affinity regulating kinase inhibition on cellular processes such as cell division and migration
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit neurofibrillary tangle formation
Industry: Utilized in the development of new drugs targeting microtubule affinity regulating kinase and related pathways
Mechanism of Action
MARK-IN-2 exerts its effects by inhibiting the activity of microtubule affinity regulating kinase. This inhibition disrupts the phosphorylation of microtubule-associated proteins, leading to changes in microtubule dynamics and stability . The molecular targets of this compound include microtubule affinity regulating kinase 3, which plays a crucial role in the regulation of microtubule dynamics . By inhibiting this kinase, this compound can prevent the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MARK-IN-2 include other microtubule affinity regulating kinase inhibitors such as MARK-IN-1 and MARK-IN-3 . These compounds share a similar core structure but differ in their functional groups and inhibitory potency.
Uniqueness of this compound
This compound stands out due to its high potency and selectivity for microtubule affinity regulating kinase 3. Its unique chemical structure allows for effective inhibition at low concentrations, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C18H18ClF2N5OS |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H18ClF2N5OS/c1-9-11(12-7-24-26-8-10(19)6-23-16(12)26)5-14(28-9)17(27)25-15-13(22)3-2-4-18(15,20)21/h5-8,13,15H,2-4,22H2,1H3,(H,25,27)/t13-,15-/m1/s1 |
InChI Key |
NGFGTMFVWSDFPS-UKRRQHHQSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)C(=O)N[C@@H]2[C@@H](CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]-](/img/structure/B8468314.png)
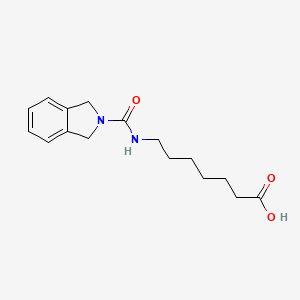
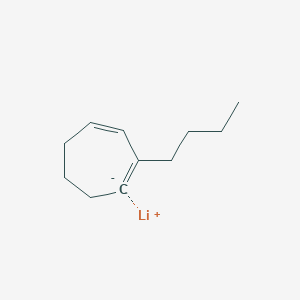
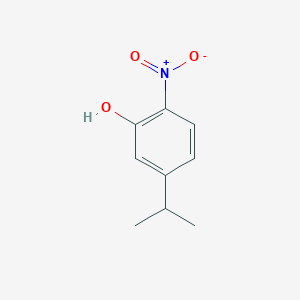
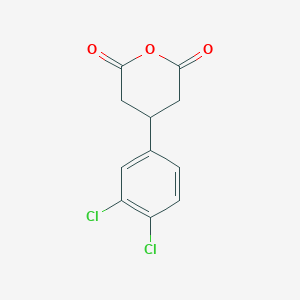
![2-[(Diphenylmethyl)sulfanyl]-4-nitroaniline](/img/structure/B8468340.png)
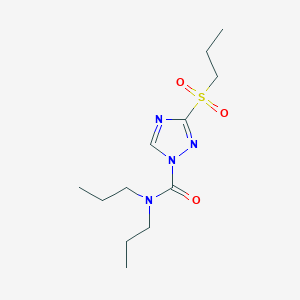
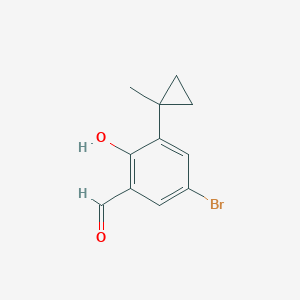

![1H-[1,2,3]triazolo[4,5-g]phthalazin-4,9-dione](/img/structure/B8468379.png)
